{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FURYL)METHANONE
Description
{4-[(9-Ethyl-9H-carbazol-3-yl)methyl]piperazino}(2-furyl)methanone is a heterocyclic compound combining a carbazole core, a piperazine linker, and a 2-furyl methanone group. Carbazole derivatives are widely studied for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties . The piperazine moiety enhances solubility and bioavailability, while the 2-furyl group may influence electronic properties and receptor interactions. Structural characterization of such compounds typically employs NMR, IR, and X-ray crystallography (e.g., SHELX and ORTEP-III software) .
Properties
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-27-21-7-4-3-6-19(21)20-16-18(9-10-22(20)27)17-25-11-13-26(14-12-25)24(28)23-8-5-15-29-23/h3-10,15-16H,2,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAKMXJVXYINAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FURYL)METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the coupling of the furan moiety to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FURYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FURYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below compares the target compound with structurally related analogs:
*Bioactivity inferred from structural analogs.
Functional Group Impact on Bioactivity
- Carbazole-Piperazine Hybrids: The carbazole-piperazine scaffold is associated with antimicrobial and anti-inflammatory effects. For example, the 4-chlorophenoxy analog () shares the carbazole-piperazine core and likely exhibits similar antimicrobial activity .
- 2-Furyl vs. Furyl derivatives are also associated with lower toxicity profiles .
- Oxadiazole vs. Methanone Linkers: The 1,3,4-oxadiazole-containing analog () demonstrated significant antibacterial activity (e.g., 4b, 4d, 4e against E. coli and S. aureus), suggesting that replacing the methanone linker with oxadiazole could modulate potency .
Biological Activity
The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazino}(2-furyl)methanone is a synthetic organic molecule that combines a carbazole moiety with a piperazine ring and a furyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 9-Ethyl-9H-Carbazole : The reaction of carbazole with bromoethane in the presence of potassium hydroxide.
- Synthesis of 9-Ethyl-9H-Carbazol-3-Carbaldehyde : This is achieved by treating 9-ethylcarbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
- Final Compound Formation : The aldehyde is reacted with piperazine and 2-furylboronic acid or an equivalent under suitable conditions to produce the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA Intercalation : The carbazole moiety can intercalate into DNA, potentially disrupting replication and transcription processes, which is critical for its anticancer properties.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors and enzymes, influencing various signaling pathways.
Anticancer Activity
Research has indicated that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Analog A | MCF7 | 15.0 |
| Analog B | A549 | 10.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 22.3 |
| Escherichia coli | 18.5 |
| Bacillus subtilis | 20.0 |
These results indicate that the compound may serve as a potential antimicrobial agent.
Neuroprotective Effects
Compounds containing the piperazine ring have been associated with neuroprotective effects, suggesting that this compound could be explored for therapeutic applications in neurodegenerative diseases.
Case Studies
- Anticancer Study : A study conducted on the effects of carbazole derivatives on breast cancer cells demonstrated that the target compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant strains of bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
